1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene
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Overview
Description
1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene is an organic compound with the molecular formula C14H19NO4S It is a derivative of benzene, featuring a methyl group, a nitrocyclohexyl group, and a sulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene typically involves a multi-step process:
Nitration of Cyclohexane: Cyclohexane is nitrated to form 1-nitrocyclohexane using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonylation: The 1-nitrocyclohexane is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form 1-nitrocyclohexylsulfonylbenzene.
Methylation: Finally, the compound is methylated using methyl iodide and a strong base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a sulfide using reagents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 1-Methyl-4-(1-aminocyclohexyl)sulfonylbenzene.
Reduction: 1-Methyl-4-(1-nitrocyclohexyl)sulfidebenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems, affecting their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(1-aminocyclohexyl)sulfonylbenzene: Similar structure but with an amine group instead of a nitro group.
1-Methyl-4-(1-nitrocyclohexyl)sulfidebenzene: Similar structure but with a sulfide group instead of a sulfonyl group.
Uniqueness
1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene is unique due to the presence of both a nitro group and a sulfonyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
41774-12-3 |
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Molecular Formula |
C13H17NO4S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
1-methyl-4-(1-nitrocyclohexyl)sulfonylbenzene |
InChI |
InChI=1S/C13H17NO4S/c1-11-5-7-12(8-6-11)19(17,18)13(14(15)16)9-3-2-4-10-13/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
LQWHWFTZSFBTCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2(CCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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